molecular formula C21H15I2N3O3S B11557083 N-[(1E)-3-[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

N-[(1E)-3-[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B11557083
M. Wt: 643.2 g/mol
InChI Key: BVKJBUCIPLOKAE-JGYDOUFFSA-N
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Description

N-[(1E)-1-{N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, iodine atoms, and functional groups that contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-{N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the iodination of a phenol derivative to introduce iodine atoms at specific positions. This is followed by the condensation of the iodinated phenol with a hydrazine derivative to form a hydrazone intermediate. The final step involves the coupling of the hydrazone with a thiophene derivative under specific reaction conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-{N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(1E)-1-{N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1E)-1-{N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms and functional groups enable it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
  • N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide

Uniqueness

N-[(1E)-1-{N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of iodine atoms, aromatic rings, and functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H15I2N3O3S

Molecular Weight

643.2 g/mol

IUPAC Name

N-[(E)-3-[(2E)-2-[(2-hydroxy-3,5-diiodophenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H15I2N3O3S/c22-15-9-14(19(27)17(23)10-15)12-24-26-21(29)18(11-16-7-4-8-30-16)25-20(28)13-5-2-1-3-6-13/h1-12,27H,(H,25,28)(H,26,29)/b18-11+,24-12+

InChI Key

BVKJBUCIPLOKAE-JGYDOUFFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

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